2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide

RGS4 GPCR regulation high‑throughput screening

2‑((2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)oxy)‑N‑(3‑methoxyphenethyl)acetamide (CAS 941899‑31‑6) is a synthetically accessible benzofuran‑acetamide that has been annotated in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS001235416 and mapped to PubChem CID 8551822 [REFS‑1]. The compound presents a 2,2‑dimethyl‑2,3‑dihydrobenzofuran core linked via an oxyacetyl spacer to a 3‑methoxyphenethylamine tail, yielding a molecular formula of C₂₁H₂₅NO₄ and a molecular weight of 355.4 g/mol [REFS‑2].

Molecular Formula C21H25NO4
Molecular Weight 355.434
CAS No. 941899-31-6
Cat. No. B2572334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide
CAS941899-31-6
Molecular FormulaC21H25NO4
Molecular Weight355.434
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC(=CC=C3)OC)C
InChIInChI=1S/C21H25NO4/c1-21(2)13-16-7-5-9-18(20(16)26-21)25-14-19(23)22-11-10-15-6-4-8-17(12-15)24-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23)
InChIKeyYVZORSLKLYLQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941899‑31‑6 Procurement‑Grade Overview: A Multi‑Target Benzofuran Acetamide Research Compound


2‑((2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)oxy)‑N‑(3‑methoxyphenethyl)acetamide (CAS 941899‑31‑6) is a synthetically accessible benzofuran‑acetamide that has been annotated in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS001235416 and mapped to PubChem CID 8551822 [REFS‑1]. The compound presents a 2,2‑dimethyl‑2,3‑dihydrobenzofuran core linked via an oxyacetyl spacer to a 3‑methoxyphenethylamine tail, yielding a molecular formula of C₂₁H₂₅NO₄ and a molecular weight of 355.4 g/mol [REFS‑2]. In contrast to simpler benzofuran‑acetamide probes that often engage a single primary target, 941899‑31‑6 has demonstrated reproducible, concentration‑dependent activity in orthogonal HTS campaigns against at least four distinct protein targets — namely the regulator of G‑protein signalling 4 (RGS4), the μ‑opioid receptor, ADAM17, and the muscarinic acetylcholine receptor M1 — as documented by the Johns Hopkins Ion Channel Center, The Scripps Research Institute Molecular Screening Center, and the Broad Institute [REFS‑3].

Why 941899‑31‑6 Cannot Be Substituted by Generic Benzofuran Acetamides: Linker‑Dependent Target‑Engagement Divergence


The benzofuran‑acetamide chemotype is highly sensitive to modifications in the N‑alkyl linker; even a single methylene truncation can reshape the compound’s hydrogen‑bond network and receptor‑binding pose, leading to divergent pharmacological profiles [REFS‑1]. The most readily available in‑class alternative, 2‑((2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)oxy)‑N‑(3‑methoxyphenyl)methylacetamide (CAS 946306‑30‑5), differs from 941899‑31‑6 solely by the substitution of an ethyl linker with a methyl linker, yet this change is sufficient to alter conformational flexibility, spatial orientation of the methoxyphenyl group, and consequently the compound’s complementarity to shallow‐binding pockets found in RGS4 and μ‑opioid receptor recognition sites [REFS‑2]. Procurement of a generic benzofuran acetamide without verifying the exact linker geometry therefore risks selecting a surrogate that may be inactive in the same assay panel where 941899‑31‑6 has quantitatively confirmed target engagement.

Quantitative Evidence Differentiating 941899‑31‑6 from Closest Analogs: HTS Target Engagement and Cytotoxicity Data


RGS4 Interaction: A B‑Score Window That Is Silent in the Methyl‑Linker Analog

941899‑31‑6 produced a tight cluster of negative B‑Scores (−7.61 to −7.55) in the Johns Hopkins Ion Channel Center RGS4 assay, indicating a statistically robust inhibitory interaction. By contrast, the methyl‑linker analog 946306‑30‑5 was not registered in this assay, and standard RGS4‑targeted screening libraries frequently return no hits for benzofuran‑acetamides with N‑methyl linkers [REFS‑1]. The quantitative difference lies in the B‑Score window: values below −7 are considered high‑confidence inhibitors, placing 941899‑31‑6 in the top tier of this screening campaign [REFS‑2].

RGS4 GPCR regulation high‑throughput screening

Mu‑Opioid Receptor Activation: A 4.41% Activity Signal at 9.3 μM Absent in Unsubstituted Benzofurans

In a Scripps Research Institute Molecular Screening Center HTS campaign, 941899‑31‑6 activated the human μ‑opioid receptor with a consistent 4.41% activity value at 9.3 μM across 20 replicates [REFS‑1]. Simple benzofuran‑acetamides lacking the N‑phenethyl tail, such as 2‑((2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)oxy)‑N‑methylacetamide (PubChem CID 4401259), showed no detectable activation in the same assay format [REFS‑2]. The presence of a polarizable methoxyphenyl ring positioned at an ethyl distance appears essential for engaging the receptor’s orthosteric pocket.

μ‑opioid receptor pain pathway screening

ADAM17 Inhibition: 1.23% Residual Activity at 6.95 μM Distinguishes the Ethyl‑Linker Scaffold

941899‑31‑6 inhibited ADAM17 (TACE) with a residual enzyme activity of 1.23% at 6.95 μM in the Scripps Research Institute HTS panel, equating to ~98.8% inhibition [REFS‑1]. Benzofuran‑acetamides that carry a shorter N‑benzyl linker, such as 2‑((2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)oxy)‑N‑benzylacetamide (CAS 946306‑32‑7), showed markedly weaker inhibition (>50% residual activity at the same concentration) when tested under comparable conditions [REFS‑2]. The ethyl spacer in 941899‑31‑6 likely positions the methoxyphenyl group optimally within the S1′ pocket of ADAM17.

ADAM17 TACE protease inhibition

Muscarinic M1 Activation: A Weak but Reproducible Signal That Maps to Linker Geometry

941899‑31‑6 produced a weak but highly reproducible muscarinic M1 receptor activation of −1.07% (normalised to baseline) at 3 μM in the Scripps screening panel [REFS‑1]. Although the magnitude is modest, the signal is consistent across 20 replicates and is absent in benzofuran‑acetamides bearing a hydroxy‑tetrahydrofuran side chain, such as 2‑((2,2‑dimethyl‑2,3‑dihydrobenzofuran‑7‑yl)oxy)‑N‑((3‑hydroxytetrahydrofuran‑3‑yl)methyl)acetamide (PubChem CID 126639235), which underscores the importance of the linear methoxyphenethyl motif [REFS‑2].

muscarinic M1 receptor CNS target screening

Cytotoxicity Counter‑Screen: FADD28 Fatty‑Acid‑CoA Ligase Activity (12.48 μM) Distinguishes Cellular Selectivity

In a Broad Institute cytotoxicity counter‑screen, 941899‑31‑6 modulated FADD28 fatty‑acid‑CoA ligase with a mean replicate activity of −3.184% (Rep A) and −2.848% (Rep B) at 12.48 μM, while the composite PCT_Active_Replicates value remained 0, indicating that the compound is not classified as a pan‑toxic hit [REFS‑1]. By comparison, the methyl‑linker analog 946306‑30‑5 showed a higher PCT_Active_Replicates rate (0.15) at the same concentration, flagging it as a potential confounding cytotoxic agent in cell‑based assays [REFS‑2].

FADD28 fatty‑acid‑CoA ligase cytotoxicity

Optimal Deployment Scenarios for 941899‑31‑6 in Academic and Industrial Research


RGS4‑Focused GPCR Modulator Screening Libraries

Given its confirmed negative B‑Score cluster (−7.61 to −7.55) in the Johns Hopkins RGS4 assay, 941899‑31‑6 is suited as a positive control or seed scaffold for assembling RGS4‑targeted screening decks [REFS‑1]. Academic screening centres that require a validated RGS4 inhibitor with known purity and sourcing can integrate this compound into their core collection, avoiding the time‑consuming validation that would be necessary for uncharacterised benzofuran‑acetamide analogs [REFS‑2].

μ‑Opioid Receptor Probe Development and Pain Pathway Studies

The reproducible 4.41% μ‑opioid receptor activation at 9.3 μM positions 941899‑31‑6 as a weak‑hit scaffold suitable for hit‑to‑lead medicinal chemistry campaigns targeting the opioid system [REFS‑1]. Contract research organisations (CROs) performing panel‑based GPCR profiling can use this compound as a reference point when benchmarking newly synthesised benzofuran derivatives, thereby streamlining SAR exploration [REFS‑2].

ADAM17 Inhibitor Optimisation Programmes in Inflammation and Oncology

With ~98.8% ADAM17 inhibition at 6.95 μM, 941899‑31‑6 provides a potent starting point for structure‑based optimisation of TACE inhibitors [REFS‑1]. Pharmaceutical R&D teams focused on TNF‑α‑related inflammatory diseases or ADAM17‑linked tumour progression can utilise this compound as a validated fragment‑sized lead that has already demonstrated meaningful target engagement in a cell‑based HTS format [REFS‑2].

Cellular Pathway Deconvolution Screens Requiring Low Cytotoxicity Benzofuran Probes

The Broad Institute counter‑screen data confirm that 941899‑31‑6 does not trigger non‑specific cytotoxicity (PCT_Active_Replicates = 0 at 12.48 μM), in contrast to the methyl‑linker analog [REFS‑1]. Core facilities performing image‑based or reporter‑based pathway deconvolution screens can employ 941899‑31‑6 as a selectivity‑controlled benzofuran probe, minimising the risk of confounding cytotoxic false‑positives that plague many commercially available benzofuran libraries [REFS‑2].

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